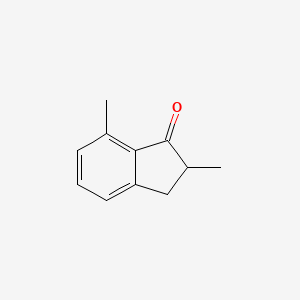

2,7-Dimethyl-2,3-dihydro-1H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,7-dimethylindene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the reduction of 2,7-dimethyl-1-indanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the carbonyl group to a hydroxyl group, followed by dehydration to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-2,3-dihydro-1H-inden-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,7-dimethyl-1-indanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2,7-Dimethyl-1-indanone.

Reduction: 2,7-Dimethyl-2,3-dihydro-1H-inden-1-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,7-Dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may result from its interaction with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

2,7-Dimethyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds such as:

2,3-Dihydro-1H-inden-1-one: Lacks the methyl groups at positions 2 and 7, resulting in different chemical and biological properties.

2,6-Dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.

1-Indanone: A simpler structure without the additional methyl groups, used as a starting material for various chemical syntheses.

Biological Activity

2,7-Dimethyl-2,3-dihydro-1H-inden-1-one, a compound with the molecular formula C₁₁H₁₄O, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 89044-49-5 |

The compound features a fused indeno (1,2-b) furan ring system with two methyl groups at the 2-position. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate enzyme activity and influence cellular pathways, particularly through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Cell Membrane Interaction : It has been suggested that the compound can disrupt microbial cell membranes, leading to antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated significant antiproliferative effects against various cancer cell lines.

Cell Proliferation Inhibition

The following table summarizes the IC₅₀ values for different cancer cell lines:

| Cell Line | IC₅₀ Value (µg/mL) |

|---|---|

| MCF-7 | 150.12 ± 0.74 |

| HepG2 | 137.11 ± 1.33 |

These results suggest that this compound induces apoptosis by upregulating pro-apoptotic genes such as caspase-3 and Bax while downregulating anti-apoptotic markers like Bcl-2.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi:

Antimicrobial Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The mechanisms underlying these effects may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies and Related Research

Several case studies have been conducted to evaluate the biological activity of related compounds, providing insights into the efficacy and mechanisms of action.

Case Study: Derivative Analysis

One notable study focused on a derivative named 6-chloro-2,7-dimethyl-2,3-dihydro-1H-inden-1-one , which exhibited similar antimicrobial and anticancer properties. This derivative was found to interact with molecular targets akin to those hypothesized for the parent compound.

Structural Analog Studies

Research on structurally similar compounds has elucidated how modifications affect biological activity. For instance:

- Variations in substitution patterns significantly influence reactivity and efficacy.

Properties

CAS No. |

89044-49-5 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2,7-dimethyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H12O/c1-7-4-3-5-9-6-8(2)11(12)10(7)9/h3-5,8H,6H2,1-2H3 |

InChI Key |

YLBNROBIBBKNIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC=CC(=C2C1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.